6-Cyclohexylpyrimidin-4-amine
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through various methods. For instance, functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, halopyrimidines can incorporate nucleophiles regioselectivity via S_NAr reaction .Scientific Research Applications
Chemical Synthesis and Structural Analysis
6-Cyclohexylpyrimidin-4-amine serves as a precursor or intermediate in the synthesis of various compounds with potential applications in materials science and pharmaceuticals. Studies demonstrate its involvement in chemical reactions leading to structurally diverse molecules, showcasing the versatility of this compound in synthetic chemistry.
Synthesis of Trans-Isomers and Aminopyrimidines : Research highlights the synthesis of trans-isomers and aminopyrimidines through reactions involving 6-Cyclohexylpyrimidin-4-amine derivatives. These processes underline the compound's utility in generating structurally complex molecules, such as trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol, demonstrating the detailed structural elucidation through X-ray crystallography Hoffman et al., 2009.
Amination Reactions and Mechanistic Insights : The compound's reactivity is further explored in amination reactions, providing insights into synthetic pathways and reaction mechanisms, such as the SN(ANRORC)-mechanism, highlighting its role in the formation of aminated pyrimidines Kroon & Plas, 2010.
Heterocyclic Compound Synthesis : It is also pivotal in the synthesis of heterocyclic compounds, such as pyrimidinylpyrrolidines and azabicyclohexanes, indicating its application in the creation of compounds with potential biological activity or material properties Elboray et al., 2011; Zapol’skii et al., 2012.
Crystallography and Molecular Structure
The structural aspects of derivatives of 6-Cyclohexylpyrimidin-4-amine are crucial for understanding the molecular basis of their reactivity and potential applications.
Crystal Structure Analysis : Studies like those on cyprodinil and amino-substituted pyrimidines emphasize the importance of crystallography in determining the molecular and electronic structure of these compounds, aiding in the development of fungicides and other applications Jeon et al., 2015.
Regioselectivity and Molecular Interactions : The detailed analysis of regioselectivity and molecular interactions, such as hydrogen bonding patterns, is vital for the synthesis and application of these compounds in various fields, demonstrated by the synthesis and structural elucidation of 4-Amino-2-chloro-5-nitro-6-(propylamino)pyrimidine McKeveney et al., 2004.
Application in Material Science and Catalysis
The versatility of 6-Cyclohexylpyrimidin-4-amine derivatives extends to material science and catalysis, indicating potential applications beyond pharmaceuticals.
- Catalytic Applications : Research into iron-catalyzed reactions and chromium(III) amino-bis(phenolato) complexes reveals the potential of 6-Cyclohexylpyrimidin-4-amine derivatives in facilitating environmentally friendly chemical transformations, underscoring the compound's role in advancing green chemistry Bolm et al., 2004; Devaine-Pressing et al., 2015.
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-cyclohexylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDANZARMWNRUFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclohexylpyrimidin-4-amine |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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